Thulium bromide oxide

Band gap engineering rare-earth oxyhalides optoelectronics

Thulium bromide oxide (TmBrO, CAS 15924-02-4) is a ternary rare-earth oxyhalide comprising Tm³⁺, O²⁻, and Br⁻ ions in a 1:1:1 stoichiometry. It belongs to the REOX (RE = rare earth; X = halide) family, which includes compounds extensively studied as X-ray phosphor hosts and scintillator matrices.

Molecular Formula BrOTm
Molecular Weight 264.837
CAS No. 15924-02-4
Cat. No. B579141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThulium bromide oxide
CAS15924-02-4
Molecular FormulaBrOTm
Molecular Weight264.837
Structural Identifiers
SMILES[O-2].[Br-].[Tm+3]
InChIInChI=1S/BrH.O.Tm/h1H;;/q;-2;+3/p-1
InChIKeyOXCZGXVPXMFRCD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thulium Bromide Oxide (TmBrO) CAS 15924-02-4 – Compound Identity and Procurement Baseline


Thulium bromide oxide (TmBrO, CAS 15924-02-4) is a ternary rare-earth oxyhalide comprising Tm³⁺, O²⁻, and Br⁻ ions in a 1:1:1 stoichiometry [1]. It belongs to the REOX (RE = rare earth; X = halide) family, which includes compounds extensively studied as X-ray phosphor hosts and scintillator matrices [2]. Unlike the binary thulium compounds Tm₂O₃ and TmBr₃, TmBrO integrates oxide and bromide chemistry into a single crystalline phase. Computational data from the Materials Project indicate that bulk TmBrO adopts an orthorhombic Pmmn layered structure with a density of 6.11 g/cm³ and a calculated band gap of 4.445 eV [3]. These properties position TmBrO as an electronically and structurally intermediate material with potential utility in optoelectronics, radiation detection, and 2D magnetic semiconductor research.

Why Thulium Bromide Oxide Cannot Be Replaced by Tm₂O₃ or TmBr₃ Alone in Targeted Applications


Thulium oxide (Tm₂O₃) and thulium tribromide (TmBr₃) exhibit divergent physical properties that limit their interchangeability with the mixed oxybromide TmBrO. Tm₂O₃ is a refractory wide-bandgap insulator (Eg ≈ 5.0–5.8 eV, ρ = 8.6 g/cm³) used in high-κ dielectrics and ceramics , while TmBr₃ is a hygroscopic halide with a much narrower band gap (calculated Eg ≈ 2.99 eV, ρ = 3.95 g/cm³) and high solubility [1]. TmBrO occupies a distinct physicochemical space with an intermediate band gap (4.445 eV) and density (6.11 g/cm³) that neither binary compound replicates [2]. Furthermore, the layered crystal structure of TmBrO enables exfoliation into two-dimensional sheets, a property absent in the three-dimensional cubic Tm₂O₃ and one-dimensional chain-like TmBr₃ [3]. Simple physical mixing of Tm₂O₃ and TmBr₃ does not produce the homogeneous layered phase, making pure-phase TmBrO essential for structure-driven applications.

Quantitative Differentiation Evidence for Thulium Bromide Oxide vs. Analogous Compounds


Band Gap of TmBrO Is Positioned Between Tm₂O₃ and TmBr₃, Enabling Tailored Electronic Applications

The electronic band gap of bulk thulium bromide oxide (TmBrO) is calculated to be 4.445 eV using DFT-GGA [1], which lies between the wider band gap of thulium oxide Tm₂O₃ (~5.0–5.8 eV experimentally reported) and the narrower band gap of thulium tribromide TmBr₃ (2.992 eV, DFT-GGA) [2]. This intermediate value allows TmBrO to absorb/emit at energies that are inaccessible to either binary compound, offering unique tunability for UV-visible photodetectors and phosphors.

Band gap engineering rare-earth oxyhalides optoelectronics

Density of TmBrO Is Intermediate Between Its Binary Counterparts, Affecting X-Ray Attenuation and Detector Design

The bulk crystalline density of TmBrO is 6.11 g/cm³ (DFT-calculated) [1], compared with 8.6 g/cm³ for cubic Tm₂O₃ [2] and 3.95 g/cm³ for hexagonal TmBr₃ [3]. X-ray stopping power scales roughly with density and effective atomic number. The intermediate density of TmBrO provides a distinct attenuation profile, enabling absorber-layer thickness optimizations that are not achievable with either endpoint compound.

Density X-ray attenuation radiation detection

Thermodynamic Stability Margin of TmBrO Is Narrow, Requiring Controlled Synthesis Conditions

The formation energy of TmBrO from the elements is –3.180 eV/atom, with an energy above the convex hull of only 0.010 eV/atom [1]. An energy-above-hull value close to zero indicates marginal thermodynamic stability against decomposition into competing phases. For comparison, TmBr₃ sits directly on the stability hull (0.000 eV/atom) [2], while Tm₂O₃ is also on the hull. This implies that preparing phase-pure TmBrO requires careful control of stoichiometry, temperature, and atmosphere to avoid disproportionation into Tm₂O₃ and TmBr₃.

Formation energy phase stability synthesis design

Layered Crystal Structure Enables 2D Exfoliability Not Possible with Tm₂O₃ or TmBr₃

TmBrO crystallizes in an orthorhombic Pmmn layered structure composed of two-dimensional TmOBr sheets [1]. In contrast, Tm₂O₃ adopts a three-dimensional cubic bixbyite structure, and TmBr₃ forms one-dimensional chain-like ribbons [2]. The layered nature of TmBrO makes it mechanically exfoliable, analogous to other REOBr (RE = Tb, Dy, Ho, Er, Tm) compounds that have been theoretically predicted to form stable single-layer magnetic semiconductors [3]. For single-layer TmOBr, the calculated band gap is 2.476 eV (without SOC corrections) [3], markedly different from the bulk 4.445 eV, indicating strong quantum confinement effects exploitable in 2D optoelectronics.

Layered materials 2D exfoliation magnetic semiconductors

Procurement-Relevant Application Scenarios for Thulium Bromide Oxide Based on Quantitative Differentiation


UV-A Photodetector Active Layer Exploiting the 4.445 eV Band Gap

The 4.445 eV band gap of TmBrO corresponds to a cutoff wavelength of approximately 279 nm, placing it in the UV-C to UV-A region [1]. This gap is narrower than Tm₂O₃ (~250 nm cutoff) and wider than TmBr₃ (~415 nm cutoff), making TmBrO suitable for solar-blind UV detection with reduced sensitivity to visible light. Its layered structure further enables thin-film photodetector architectures via exfoliation or oriented growth.

X-Ray Scintillator Host Matrix with Intermediate Attenuation

Rare-earth oxybromides, including TmBrO, are candidate host lattices for X-ray phosphors and scintillators [1]. The density of 6.11 g/cm³ provides a mass attenuation coefficient intermediate between Tm₂O₃-heavy and TmBr₃-light absorbers, allowing detector designers to optimize the trade-off between stopping power and light output without switching to chemically dissimilar host matrices. Thulium-activated LaOBr and GdOBr phosphors are already patented for X-ray image converters, demonstrating the relevance of the oxybromide chemistry [2].

Two-Dimensional Magnetic Semiconductor for Spintronic Research

Single-layer REOBr compounds, including TmOBr, are predicted to be magnetic semiconductors with band gaps ranging from 2.476 eV (TmOBr) to 4.265 eV (TbOBr) [1]. The TmOBr monolayer exhibits an easy-axis magnetic anisotropy of 0.224 meV/atom, enabling potential use in low-dimensional data storage and spin-based logic devices. Bulk TmBrO crystals can serve as the precursor for mechanical or chemical exfoliation of 2D TmOBr nanosheets, a route not available with the non-layered Tm₂O₃ or TmBr₃ phases [2].

Controlled Synthesis of Metastable Mixed-Anion Phases for Academic Research

With an energy above hull of only 0.010 eV/atom, TmBrO is a borderline-metastable phase [1]. This makes it an attractive model system for studying the kinetics of phase formation in mixed-anion rare-earth compounds and for developing synthesis protocols (e.g., controlled-atmosphere solid-state reaction, hydrothermal methods) that suppress decomposition into Tm₂O₃ and TmBr₃. Researchers requiring well-characterized mixed-anion precursors for such studies benefit from sourcing certified phase-pure TmBrO with documented XRD patterns.

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